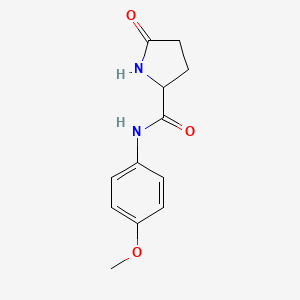

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-9-4-2-8(3-5-9)13-12(16)10-6-7-11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZRKHUEVMVVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 4-methoxyaniline with a suitable acylating agent to form the corresponding amide. One common method involves the use of 4-methoxyphenyl isocyanate, which reacts with 5-oxopyrrolidine-2-carboxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxyphenyl)-5-oxopyrrolidine-2-carboxamide.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).

Major Products Formed:

Oxidation: N-(4-hydroxyphenyl)-5-oxopyrrolidine-2-carboxamide.

Reduction: N-(4-methoxyphenyl)-5-hydroxypyrrolidine-2-carboxamide.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Materials Science: The compound is used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Biological Research: It serves as a tool compound in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key Compounds and Features

Structural and Functional Insights

- Positional Isomerism : The target compound’s carboxamide at position 2 (vs. position 3 in and ) may alter steric and electronic interactions with biological targets. For example, 3-carboxamide derivatives like and have been linked to kinase inhibition, suggesting that substituent positioning modulates target selectivity.

- Aromatic Substituents: The 4-methoxyphenyl group in the target compound enhances lipophilicity and electron donation compared to the 4-fluorophenyl in , which is electron-withdrawing. This difference could affect membrane permeability or metabolic stability.

- Complexity and Chirality : Compounds like and those in (e.g., diastereomers with cyclohexyl and methoxybenzoyl groups) highlight the role of stereochemistry and bulky substituents in synthetic challenges and bioactivity. The target compound’s simpler structure may favor easier synthesis but limit target diversity.

Biological Activity

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and taste perception. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxamide group and a methoxyphenyl substituent. Its molecular formula is , which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Calcium-sensing receptors : The compound enhances taste perception by interacting with these receptors, which are crucial for umami and kokumi taste enhancement.

- T1R1/T1R3 receptors : These receptors are involved in taste signaling pathways, suggesting potential applications in flavor enhancement for food products.

Additionally, preliminary studies indicate that the compound may exhibit anti-inflammatory and anticancer properties , warranting further research into its therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The following table summarizes findings from various research efforts:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 100 | Induces apoptosis via receptor interaction |

| 5-nitrothiophene derivative | A549 | 22 | Inhibits cell proliferation |

| Bis hydrazone derivative | A549 | 15 | Targets multiple pathways |

In a study involving the A549 human lung adenocarcinoma model, compounds similar to this compound demonstrated structure-dependent anticancer activity. Notably, compounds with free amino groups exhibited more potent anticancer effects while maintaining lower cytotoxicity toward non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of related 5-oxopyrrolidine derivatives have also been investigated:

| Compound | Pathogen Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | MRSA (Methicillin-resistant Staphylococcus aureus) | 50 | Moderate |

| 5-nitrothiophene derivative | E. coli | 10 | High |

| Bis hydrazone derivative | P. aeruginosa | 25 | High |

These findings suggest that derivatives of the compound may have significant activity against multidrug-resistant pathogens, making them candidates for further development in antimicrobial therapies .

Case Studies

- Taste Perception Enhancement : A study demonstrated that this compound effectively enhanced umami flavor perception in food products by activating calcium-sensing receptors. This property could be leveraged in the food industry to improve flavor profiles without added sodium.

- Anticancer Research : In vitro assays indicated that this compound reduced the viability of A549 cells significantly compared to controls. It was found to induce apoptosis through specific receptor interactions, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, coupling 5-oxopyrrolidine-2-carboxylic acid derivatives with 4-methoxyaniline under carbodiimide-mediated conditions (e.g., EDCI/HOBt) achieves moderate yields (40–60%). Solvent choice (e.g., DMF or THF) and temperature (50–80°C) significantly impact purity and yield due to competing side reactions like over-acylation .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrrolidinone carbonyl (δ ~175 ppm in ¹³C) and methoxyphenyl protons (δ ~3.8 ppm in ¹H). Use deuterated DMSO for solubility and to observe NH protons .

- IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- HPLC-MS : Electrospray ionization (ESI+) in acetonitrile/water gradients resolves molecular ion peaks (e.g., [M+H]⁺ at m/z 289.1) and detects impurities .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) is effective. Crystals grown via slow evaporation in acetonitrile/chloroform mixtures reveal bond angles and packing motifs, such as hydrogen-bonded dimerization between amide groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxyphenyl group influence reactivity in coordination chemistry?

- Methodological Answer : The electron-donating methoxy group enhances ligand-metal charge transfer, as seen in zinc(II) complexes. SCXRD data show distorted tetrahedral geometries with Zn–N(amide) bond lengths of ~2.05 Å. Substituent effects can be probed via cyclic voltammetry to compare redox potentials with analogs (e.g., fluorophenyl derivatives) .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies between solution-phase NMR and solid-state SCXRD often arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to assess conformational flexibility. For example, coalescence temperatures near 60°C indicate restricted rotation of the methoxyphenyl group .

Q. How can computational methods (DFT, MD) predict its interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) optimizes the geometry (B3LYP/6-31G*) to calculate electrostatic potential surfaces, highlighting nucleophilic regions (amide NH) for hydrogen bonding. Molecular docking (AutoDock Vina) against enzymes (e.g., kinases) identifies binding poses with ΔG values < −7 kcal/mol, validated by in vitro assays .

Q. What are the challenges in scaling up enantioselective synthesis for chiral analogs?

- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves enantiomeric excess (ee > 90%) but requires rigorous control of reaction parameters (moisture, temperature). Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol gradients separates enantiomers and quantifies ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.